REACTION_CXSMILES
|
Cl.[C:2]([NH2:7])(=[NH:6])[CH:3]([CH3:5])[CH3:4].[CH3:8][O:9][C:10](OC)=[N:11][C:12]#[N:13].[OH-].[Na+]>>[NH2:13][C:12]1[N:7]=[C:2]([CH:3]([CH3:5])[CH3:4])[N:6]=[C:10]([O:9][CH3:8])[N:11]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C(C)C)(=N)N
|
Name
|
|
Quantity
|
0.07 mol
|
Type
|
reactant
|
Smiles
|
COC(=NC#N)OC
|
Name
|
|
Quantity
|
0.073 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Charge 8 gm
|
Type
|
CUSTOM
|
Details
|
Remove the methanol by vacuum stripping
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
Upon drying
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)C(C)C)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |